molecular formula C14H15NO3 B13004598 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B13004598
M. Wt: 245.27 g/mol
InChI Key: OUIKMUVDZAYAAT-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 4-methylbenzoyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or tetrahydropyridine ring positions, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.

    Altering Gene Expression: Affecting the expression of genes related to various biological processes.

Comparison with Similar Compounds

1-(4-Methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    Benzoyl Derivatives: Compounds like benzoyl chloride and benzoyl peroxide, which share the benzoyl functional group.

    Tetrahydropyridine Derivatives: Compounds like tetrahydropyridine and its substituted derivatives, which share the tetrahydropyridine ring structure.

    Carboxylic Acid Derivatives: Compounds like benzoic acid and its derivatives, which share the carboxylic acid functional group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-(4-methylbenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(9-15)14(17)18/h3-7H,2,8-9H2,1H3,(H,17,18)

InChI Key

OUIKMUVDZAYAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC=C(C2)C(=O)O

Origin of Product

United States

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